molecular formula C19H14N2O5 B154952 2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) CAS No. 73825-95-3

2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione)

Cat. No.: B154952
CAS No.: 73825-95-3
M. Wt: 350.3 g/mol
InChI Key: PAMYSJPCAPDCNZ-UHFFFAOYSA-N
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Description

2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) is an organic compound with the molecular formula C19H14N2O5. It is also known as 2,2’- (2-hydroxypropane-1,3-diyl)bis(2H-isoindole-1,3-dione). This compound is characterized by the presence of two phthalimide groups attached to a 2-propanol backbone. It is a white crystalline solid with a molecular weight of 350.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) typically involves the reaction of 1,3-diamino-2-propanol with phthalic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding water. The crude product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to multiple purification steps, including filtration, washing, and recrystallization, to obtain the final product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) involves its interaction with biological molecules through its hydroxyl and phthalimide groups. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phthalimide groups can interact with nucleophilic sites on biomolecules, leading to covalent modifications. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) is unique due to the presence of two phthalimide groups, which impart distinct chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-11(9-20-16(23)12-5-1-2-6-13(12)17(20)24)10-21-18(25)14-7-3-4-8-15(14)19(21)26/h1-8,11,22H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMYSJPCAPDCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224295
Record name 2-Propanol, 1,3-diphthalimido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73825-95-3
Record name 1,3-Diphthalimido-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol,3-diphthalimido-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-diphthalimido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPHTHALIMIDO-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HZ6L4Q2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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